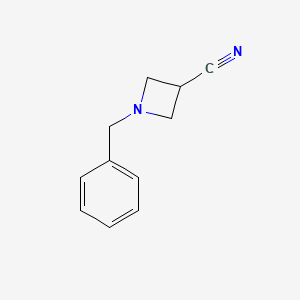

N-Benzyl-3-cyanoazetidine

Descripción general

Descripción

N-Benzyl-3-cyanoazetidine is a synthetic compound with the CAS Number: 94985-26-9 . It has a molecular weight of 172.23 and a linear formula of C11H12N2 .

Molecular Structure Analysis

The molecular structure of N-Benzyl-3-cyanoazetidine consists of 11 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The exact structure would require more detailed spectroscopic analysis.Chemical Reactions Analysis

While specific chemical reactions involving N-Benzyl-3-cyanoazetidine are not available, similar compounds have been involved in various reactions . For instance, a free radical reaction pathway initiated by AIBN was used to construct the benzylic sp3 C–SCN bond .Physical And Chemical Properties Analysis

N-Benzyl-3-cyanoazetidine has a boiling point of 296℃, a density of 1.11, and a flash point of 126℃ . It is recommended to be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

-

Nonlinear Optical Material

- Field : Materials Science .

- Application : N-Benzyl-3-nitroaniline (NB3N) single crystals are developed for their second-order non-centrosymmetric nonlinear optical (NLO) properties .

- Method : The crystals are developed by a slow evaporation solution growth synthesis method . A single-crystal XRD analysis is used to predict the crystallographic properties .

- Results : The SHG efficiency of the NB3N material is about 2.5 times greater than that of the KDP material . The synthesized material was 79% transmittance and its cut-off wavelength was 244 nm .

-

Promising Nonlinear Optical Crystal

- Field : Optoelectronics .

- Application : N-Benzyl-3-nitroaniline (B3NA) is a promising nonlinear optical crystal .

- Method : The crystal was synthesized and grown through an aqueous solution using a low temperature solution growth technique . The crystal structure was established by the characterization study of single crystal X-ray diffraction .

- Results : The lower cut-off wavelength of the ultra violet-visible absorption and emission spectrum was found to be about 320 nm . The first-order hyperpolarization (b) = 1.214 9 10–30 esu was calculated using the time-based DFT technique . The efficiency of second harmonic generation to this present crystal comparing KDP crystal was confirmed to be 1.66 times .

Safety And Hazards

Propiedades

IUPAC Name |

1-benzylazetidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-6-11-8-13(9-11)7-10-4-2-1-3-5-10/h1-5,11H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWARBUNVUNGRQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600247 | |

| Record name | 1-Benzylazetidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-3-cyanoazetidine | |

CAS RN |

94985-26-9 | |

| Record name | 1-Benzylazetidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

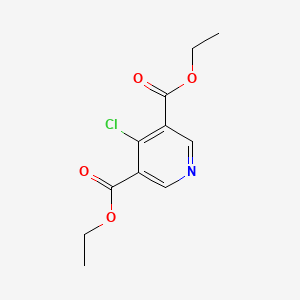

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319343.png)